molecular formula C13H17BrN2O2 B4627133 1-[(3-bromophenoxy)acetyl]-4-methylpiperazine

1-[(3-bromophenoxy)acetyl]-4-methylpiperazine

Cat. No. B4627133
M. Wt: 313.19 g/mol
InChI Key: RRZSMTQOGWZNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-[(3-bromophenoxy)acetyl]-4-methylpiperazine" belongs to a class of organic molecules that combine functionalities of bromophenols, acetyl groups, and piperazine derivatives. These compounds are of interest due to their potential chemical and biological properties, which make them valuable in various scientific and industrial applications.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions, where a bromophenol derivative reacts with an acetyl-containing molecule to introduce the acetyl group, followed by coupling with a piperazine or its derivative under specific conditions. For example, the synthesis of related bromophenol derivatives has been realized through reactions with AlCl3 to obtain mono OMe derivatives with significant inhibitory effects on various enzymes (Bayrak et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and NMR spectroscopy, provides insights into the arrangement of atoms within these compounds. The crystal structure of related compounds shows specific conformations and intermolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior and reactivity (Peters et al., 1999).

properties

IUPAC Name

2-(3-bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZSMTQOGWZNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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